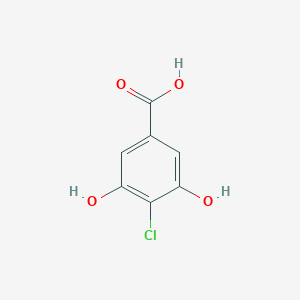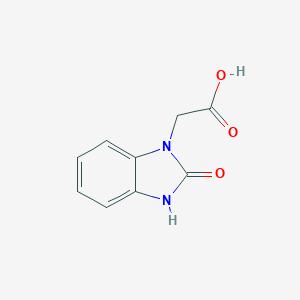![molecular formula C7H8N4O B034209 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 106921-55-5](/img/structure/B34209.png)
8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods: Industrial production of this compound may involve scale-up of the aforementioned synthetic route. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for large-scale manufacturing .
化学反应分析
Types of Reactions: 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the methoxy and methyl groups, which can participate in different reaction mechanisms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, yielding different reduced products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyrimidines, while oxidation and reduction can produce oxidized or reduced derivatives, respectively .
科学研究应用
8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound exhibits promising pharmacological properties, including anticancer, antiviral, and antibacterial activities.
作用机制
The mechanism of action of 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). By binding to the active sites of these enzymes, it disrupts their normal function, leading to the inhibition of cell proliferation and other biological processes . The pathways involved in its mechanism of action include the modulation of signaling pathways such as the ERK and AKT pathways .
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazolopyrimidine scaffold and exhibits comparable biological activities, including CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with similar structural features and biological properties.
Uniqueness: 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy and methyl groups enhances its reactivity and potential as a therapeutic agent .
属性
IUPAC Name |
8-methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-5-9-7-6(12-2)3-8-4-11(7)10-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRNZGKCVFEBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NC=C(C2=N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
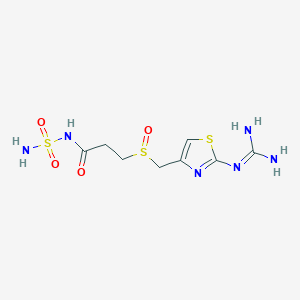
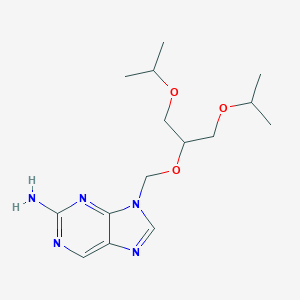
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
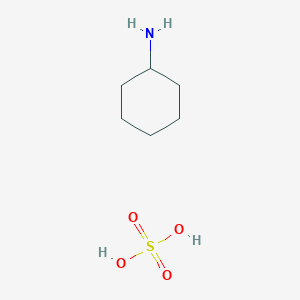
![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
![diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azaniumchloride](/img/structure/B34136.png)
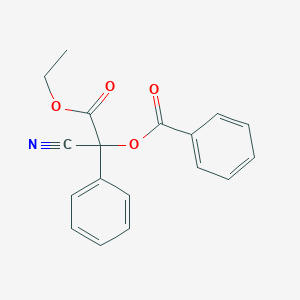
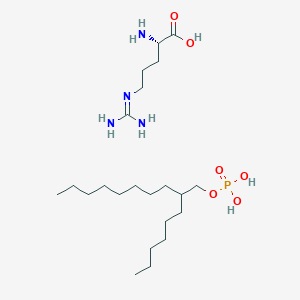


![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)

